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Compound of Interest |

Compound Name: Glycyl diphenylborinate
CAS No.: 14335-29-6
Cat. No.: B174338

Get Quote

Introduction: Beyond a Simple Modulator

2-Aminoethyl diphenylborinate (2-APB), occasionally referred to by the misnomer glycyl
diphenylborinate, has emerged as a pivotal tool in the study of cellular calcium signaling.
Initially characterized as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, its true
complexity and utility lie in its bimodal modulation of store-operated calcium entry (SOCE), a
fundamental process governing a vast array of physiological functions.[1][2][3] This guide
provides an in-depth exploration of the chemical and physical properties of 2-APB, its
synthesis, its intricate mechanism of action on the STIM-Orai signaling pathway, and a detailed
protocol for its application in cellular assays. Our focus extends beyond a mere recitation of
facts to an elucidation of the causal relationships that underpin its experimental utility,
empowering researchers to leverage this versatile molecule with precision and confidence.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-APB is paramount for its effective
use in a research setting. These characteristics dictate its solubility, stability, and handling
requirements, thereby influencing experimental design and outcomes.
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Property Value Source(s)

CAS Number 524-95-8 [415]

Molecular Formula C14H16BNO [4115][6]

Molecular Weight 225.09 g/mol [5]
White to off-white or pale

Appearance _ [4][7]
cream crystalline powder.[4][7]

Melting Point 188 -194 °C [4]

N Soluble in ethanol and

Solubility [8]
methanol.[8]

Storage Temperature -20°C [4]

Light and moisture sensitive.

Stability )
Store under an inert gas.
2-APB, 2-
Aminoethoxydiphenyl borate,
Synonyms [4][5][6]

Diphenylborinic acid 2-

aminoethyl ester

Synthesis of 2-Aminoethyl Diphenylborinate: A
Practical Approach

The synthesis of 2-APB and its derivatives is a critical aspect of its accessibility for research.

While multiple synthetic routes exist, a common and effective method involves the reaction of a

suitably functionalized aryl lithium species with a phenylboronic acid ester, followed by

esterification with 2-aminoethanol.[1][9] This approach allows for the systematic introduction of

substituents onto the phenyl rings, enabling the exploration of structure-activity relationships.[1]

[3]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of mono-halogenated

2-APB analogs. This multi-step process is designed to achieve the desired product with
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reasonable yields.
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A generalized workflow for the synthesis of 2-APB analogs.

Detailed Experimental Protocol: Synthesis of a Mono-
halogenated 2-APB Analog

This protocol is a representative example adapted from the literature and provides a step-by-
step methodology for the synthesis of a mono-halogenated 2-APB analog.[1][10] The choice of
an inert, dry solvent and low temperatures for the initial steps is critical to prevent quenching of

the highly reactive organolithium intermediates.

Materials:

Mono-halogenated aryl bromide or iodide

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

Phenylboronic acid pinacol ester

2-Aminoethanol

Anhydrous diethyl ether (Et20) or tetrahydrofuran (THF)

Anhydrous ethanol (EtOH)
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1 M Hydrochloric acid (HCI)

Sodium sulfate (Na2S0a)

Silica gel for column chromatography

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:
o Preparation of the Aryl Lithium Reagent:

o In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve the mono-halogenated aryl bromide or iodide (1.0 eq) in anhydrous Et-0 or THF.

o Cool the solution to -78°C using a dry ice/acetone bath.

o Slowly add a solution of n-BuLi or t-BuLi (1.0-1.2 eq) dropwise, maintaining the
temperature below -75°C. The choice of butyllithium depends on the reactivity of the aryl
halide.

o Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the aryl

lithium species.
o Borination Reaction:

o In a separate flame-dried flask, dissolve phenylboronic acid pinacol ester (1.0 eq) in
anhydrous Et20 or THF.

o Add this solution dropwise to the aryl lithium solution at -78°C, again ensuring the
temperature does not rise significantly.

o Allow the reaction mixture to slowly warm to room temperature overnight with continuous
stirring. This gradual warming is crucial for the reaction to proceed to completion.

e Work-up and Purification of the Borinic Acid:

o Quench the reaction by the slow addition of 1 M HCI.
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o Separate the organic and aqueous phases. Extract the aqueous phase with Et20 or ethyl
acetate.

o Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure.

o Purify the crude aryl phenyl borinic acid by flash column chromatography on silica gel. The
choice of eluent will depend on the polarity of the specific analog.

« Esterification to Form the 2-APB Analog:
o Dissolve the purified aryl phenyl borinic acid in absolute ethanol.
o Add 2-aminoethanol (1.0-1.2 eq) to the solution.

o Heat the reaction mixture to reflux for a period of 30 minutes to 3 hours, monitoring the
reaction by thin-layer chromatography.

o Allow the solution to cool to room temperature. The product may precipitate upon cooling.
If not, further cooling or concentration of the solution may be necessary.

o Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol, n-hexane, or
Et20), and dry under vacuum.

The Intricate Mechanism of Action: Modulating
Store-Operated Calcium Entry

The pharmacological significance of 2-APB lies in its ability to modulate store-operated calcium
entry (SOCE), a crucial Caz* influx pathway activated in response to the depletion of
endoplasmic reticulum (ER) Ca2* stores.[1][3][11] This process is mediated by the interaction
of the ER Ca?* sensor, STIM (Stromal Interaction Molecule), with the plasma membrane Ca2*
channel, Orai.[1][2][12]

The STIM-Orai Signaling Pathway

The following diagram illustrates the key events in the activation of SOCE and the points of
intervention by 2-APB.
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The STIM-Orai signaling pathway and the modulatory effects of 2-APB.
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Bimodal Regulation by 2-APB
2-APB exhibits a fascinating concentration-dependent bimodal effect on SOCE.[1]
o Potentiation at Low Concentrations (<10 uM): At lower concentrations, 2-APB can enhance

SOCE.[1] This potentiation is thought to occur through a direct interaction with the open
Orail channel, leading to a dilation of the channel pore and increased Caz* influx.[1]

e Inhibition at High Concentrations (=30 uM): At higher concentrations, 2-APB acts as an
inhibitor of SOCE.[1] This inhibition is multifaceted and involves:

o Disruption of STIM1-Orail Coupling: 2-APB can interfere with the functional interaction
between STIM1 and Orail, preventing the activation of the Orail channel.[1]

o Inhibition of STIM1 Translocation: 2-APB has been shown to block the redistribution of
STIM1 into puncta near the plasma membrane, a critical step for its activation of Orail.[12]

It is important to note that the effects of 2-APB can also vary depending on the specific Orai

and STIM isoforms present in a given cell type.[12]

Application in Research: A Protocol for Monitoring
SOCE

The ability of 2-APB to modulate SOCE makes it an invaluable tool for studying calcium
signaling in a variety of cellular contexts, including cancer biology, immunology, and
neuroscience.[1][3] A common application is in fluorometric calcium imaging assays to
pharmacologically probe the contribution of SOCE to cellular calcium responses.

Experimental Workflow for a FLIPR-based Calcium
Imaging Assay

The following diagram outlines a typical workflow for a fluorometric imaging plate reader
(FLIPR)-based assay to assess the effect of 2-APB on SOCE.
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1. Cell Seeding and Culture
(e.g., MDA-MB-231 cells in 96-well plates)

:

2. Loading with Calcium Indicator
(e.g., Fluo-4 AM or Calcium-5)

:

3. Baseline Fluorescence Measurement
(in nominal calcium-free buffer)

:

4. ER Store Depletion
(e.g., Thapsigargin (1 puM) for 10 min)

:

5. Compound Application
(2-APB at various concentrations or vehicle control for 10 min)

:

6. Induction of SOCE
(Addition of extracellular CaClz (e.g., 2 mM))

:

7. Fluorescence Measurement
(Monitoring Ca?* influx)

i

8. Data Analysis
(e.g., Area under the curve (AUC) to quantify Caz* entry)

Click to download full resolution via product page

Workflow for a FLIPR-based SOCE modulation assay.

Detailed Protocol for a Cellular SOCE Assay
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This protocol provides a step-by-step guide for investigating the effects of 2-APB on SOCE in a
cell line such as MDA-MB-231 breast cancer cells, which are known to exhibit robust SOCE.[1]
[10]

Materials:

MDA-MB-231 cells (or other suitable cell line)

e Cell culture medium (e.g., RPMI supplemented with 10% FBS)
o 96-well black-walled, clear-bottom microplates

e Calcium indicator dye (e.g., Calcium-5)

e Nominal calcium-free (NCF) buffer (e.g., containing 117 mM NacCl, 4.8 mM KCI, 1 mM MgClz,
5 mM D-glucose, and 10 mM HEPES, pH 7.4)

e Thapsigargin (TQ)

e 2-Aminoethyl diphenylborinate (2-APB)

e Calcium chloride (CaClz2)

e Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope
Procedure:

e Cell Culture:

o Culture MDA-MB-231 cells in their recommended growth medium until they reach the
desired confluency.

o Seed the cells into a 96-well microplate at an appropriate density to achieve a confluent
monolayer on the day of the experiment.

e Dye Loading:

o On the day of the assay, remove the culture medium and wash the cells with NCF buffer.
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o

Load the cells with a calcium indicator dye according to the manufacturer's instructions.
This typically involves incubation with the dye in NCF buffer for a specified time at 37°C.

e Assay Execution in FLIPR:

[¢]

Wash the cells with NCF buffer to remove excess dye.
Place the plate in the FLIPR instrument and monitor the baseline fluorescence.

To deplete the ER Ca?* stores, add thapsigargin (e.g., to a final concentration of 1 uM)
and incubate for approximately 10 minutes. The choice of thapsigargin is deliberate; as a
SERCA pump inhibitor, it irreversibly depletes ER calcium stores, providing a sustained
stimulus for SOCE activation.

Following store depletion, add 2-APB at the desired concentrations (e.g., a low
concentration of 5 uM and a high concentration of 50 uM) or a vehicle control (e.qg.,
DMSO). Incubate for approximately 10 minutes. This pre-incubation allows the compound
to exert its effect on the SOCE machinery before the influx of extracellular calcium.

Initiate SOCE by adding CaCl: to the wells (e.g., to a final concentration of 2 mM).

Immediately begin recording the fluorescence signal over time to measure the influx of
Caz*.

o Data Analysis:

o

o

o

Quantify the Ca2* influx by calculating the area under the curve (AUC) of the fluorescence
signal after the addition of CaCl-.

Normalize the AUC values to the vehicle control to determine the percentage of
potentiation or inhibition by 2-APB.

Statistical analysis should be performed to determine the significance of the observed
effects.

Conclusion and Future Perspectives

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2-Aminoethyl diphenylborinate is a powerful and complex molecule that has significantly
advanced our understanding of cellular calcium signaling. Its bimodal regulation of store-
operated calcium entry provides a unique pharmacological tool to dissect the roles of STIM and
Orai proteins in health and disease. By understanding the nuances of its chemical properties,
synthesis, and mechanism of action, researchers can design more precise and insightful
experiments. The continued development of 2-APB analogs with improved specificity and
potency holds great promise for the development of novel therapeutics targeting a range of
pathologies, from cancer to autoimmune disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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